molecular formula C5H6O5 B13029147 Oxetane-3,3-dicarboxylic acid

Oxetane-3,3-dicarboxylic acid

Cat. No.: B13029147
M. Wt: 146.10 g/mol
InChI Key: QMJZYTCQHMWPPW-UHFFFAOYSA-N
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Description

Oxetane-3,3-dicarboxylic acid is a chemical compound characterized by a four-membered ring structure containing one oxygen atom and two carboxylic acid groups attached to the third carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane-3,3-dicarboxylic acid typically involves the formation of the oxetane ring followed by the introduction of carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of diols or epoxides can lead to the formation of the oxetane ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .

Scientific Research Applications

Oxetane-3,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Oxetane-3,3-dicarboxylic acid can be compared to other similar compounds, such as:

    Oxetane-3-carboxylic acid: This compound has only one carboxylic acid group and exhibits different reactivity and applications.

    Azetidine-3,3-dicarboxylic acid: This compound contains a nitrogen atom in the ring instead of oxygen, leading to distinct chemical properties and biological activities.

    Thietane-3,3-dicarboxylic acid:

Properties

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

oxetane-3,3-dicarboxylic acid

InChI

InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9)

InChI Key

QMJZYTCQHMWPPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)O)C(=O)O

Origin of Product

United States

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